

Introduction: The Convergence of a Privileged Scaffold and a Bioactive Functional Group

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Compound of Interest

Compound Name:	2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
CAS No.:	690632-23-6
Cat. No.:	B1597442

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The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets such as enzymes and receptors.[4] This scaffold is integral to the design of therapeutics for central nervous system disorders, cardiovascular diseases, and oncology.[1][5][6][7]

When this esteemed scaffold is functionalized with a carbothioamide (thioamide) group, the resulting molecule, **2,3-Dihydro-1,4-benzodioxine-5-carbothioamide**, gains access to a distinct chemical space. The thioamide functional group is a bioisostere of the amide bond but possesses unique properties, including increased metabolic stability, different hydrogen bonding capabilities, and the ability to act as a potent intermediate for the synthesis of sulfur-containing heterocycles like thiazoles.[8][9] Thioamides are themselves found in novel antibiotics and other pharmacologically significant agents.[9]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthetic pathways leading to **2,3-**

Dihydro-1,4-benzodioxine-5-carbothioamide. It emphasizes the causal relationships behind methodological choices, offers detailed experimental protocols, and is grounded in authoritative scientific literature.

Strategic Overview of Synthetic Pathways

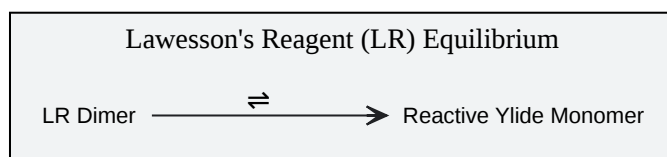
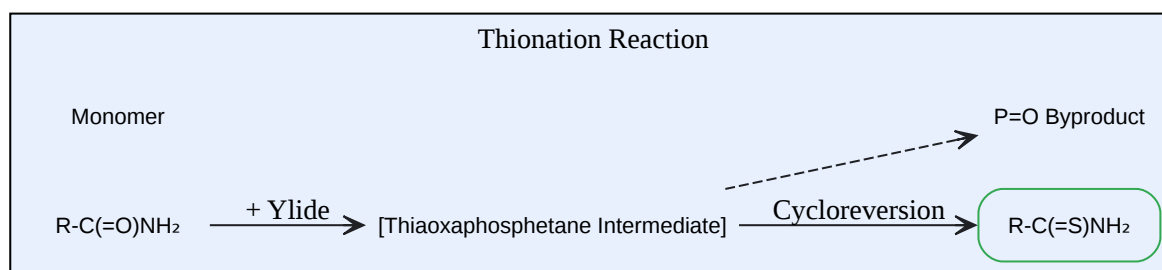
The synthesis of the target thioamide can be logically approached from two primary, readily accessible precursors: the corresponding nitrile (2,3-dihydro-1,4-benzodioxine-5-carbonitrile) or the carboxamide (2,3-dihydro-1,4-benzodioxine-5-carboxamide). Both intermediates are derivable from a common starting material, 2,3-dihydro-1,4-benzodioxin-5-amine. This guide will detail both convergent strategies.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Sources

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